molecular formula C10H13NO6S2 B14317612 2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol CAS No. 105870-63-1

2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol

Cat. No.: B14317612
CAS No.: 105870-63-1
M. Wt: 307.3 g/mol
InChI Key: PXLLWDUDTLEHJJ-UHFFFAOYSA-N
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Description

2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol is a chemical compound characterized by the presence of a hydroxyethanesulfonyl group, a nitrophenyl group, and a sulfanyl group

Preparation Methods

The synthesis of 2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrophenylsulfanyl ethan-1-ol with hydroxyethanesulfonyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethanesulfonyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol can be compared with similar compounds such as:

Properties

CAS No.

105870-63-1

Molecular Formula

C10H13NO6S2

Molecular Weight

307.3 g/mol

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)-2-nitrophenyl]sulfanylethanol

InChI

InChI=1S/C10H13NO6S2/c12-3-5-18-10-2-1-8(7-9(10)11(14)15)19(16,17)6-4-13/h1-2,7,12-13H,3-6H2

InChI Key

PXLLWDUDTLEHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCO)[N+](=O)[O-])SCCO

Origin of Product

United States

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